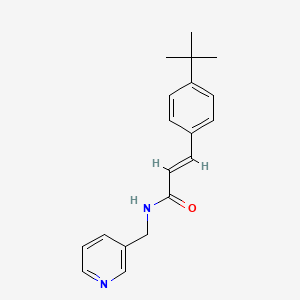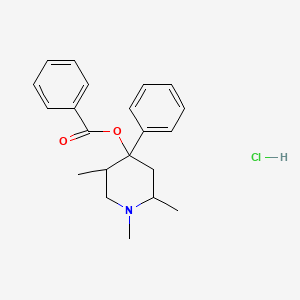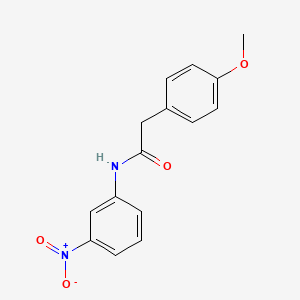![molecular formula C17H24N2O4 B5624405 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B5624405.png)
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylacetamide" is a compound of interest in various scientific fields due to its unique structure and potential applications. The compound belongs to a class of chemicals known for their diverse biological activities.
Synthesis Analysis
- The synthesis of related compounds often involves the use of allyl protecting groups for creating key intermediates, such as in the synthesis of DNA-dependent protein kinase inhibitors (Aristegui et al., 2006).
- Mannich base reactions, employing formaldehyde and secondary amines like morpholine, are common in synthesizing derivatives of similar chemical structures (Kuarm et al., 2011).
Molecular Structure Analysis
- X-ray diffraction studies often reveal the conformational details of such molecules, including the planarity of the chromene ring system and the chair conformation of the morpholine ring (Devarajegowda et al., 2013).
Chemical Reactions and Properties
- These compounds can undergo various chemical reactions, including transamination and alkylation, leading to the formation of different derivatives (Dyachenko et al., 2012).
- Reactivity studies are essential to understand the chemical behavior of these compounds under different conditions.
Physical Properties Analysis
- The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments and for various applications. These properties can be assessed using techniques like crystallography and spectroscopy.
Chemical Properties Analysis
- The compound's chemical properties, including reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are essential for its application in different fields.
- Studies involving density functional theory (DFT) calculations and electronic structure analysis help in understanding the chemical properties at the molecular level (Halim & Ibrahim, 2017).
Mécanisme D'action
The mechanism of action of coumarin and morpholine derivatives would depend on their specific chemical structure and the biological system they interact with. For example, some coumarin derivatives have been found to inhibit the enzyme cyclooxygenase, and are being investigated for their potential anti-inflammatory effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-21-15-4-2-3-14-9-13(12-23-17(14)15)10-18-16(20)11-19-5-7-22-8-6-19/h2-4,13H,5-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSRSSYNZRUPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)CNC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-4-[(2-phenylethyl)sulfonyl]benzene](/img/structure/B5624324.png)


![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethoxy)benzyl]pyrrolidin-3-amine](/img/structure/B5624345.png)


![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methyl-2-pyrazinyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B5624365.png)
![4-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5624371.png)

![3-((3R*,4S*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-morpholin-4-ylpiperidin-3-yl)propan-1-ol](/img/structure/B5624395.png)
![(4S)-N-ethyl-4-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5624400.png)
![1-methyl-6-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5624410.png)
